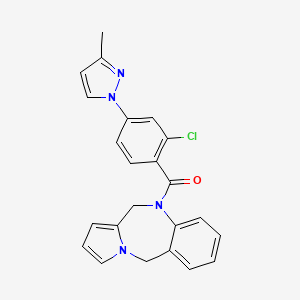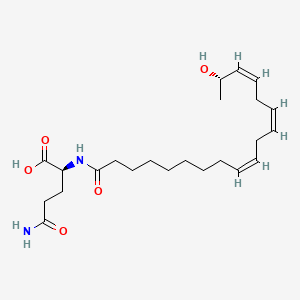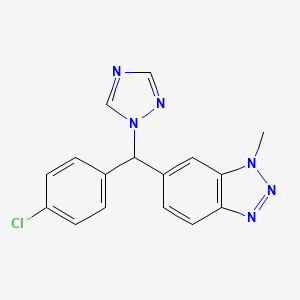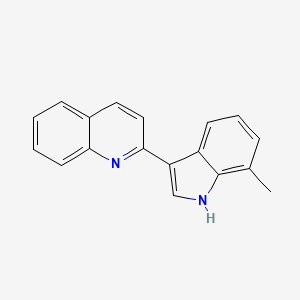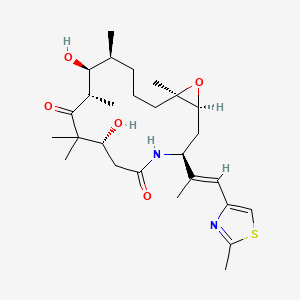
Ixabepilone
Übersicht
Beschreibung
Ixabepilone is a semi-synthetic analog of epothilone B, a natural compound produced by the myxobacterium Sorangium cellulosum . It was developed by Bristol-Myers Squibb as a chemotherapeutic agent for cancer treatment . This compound is known for its ability to stabilize microtubules, making it effective in treating aggressive metastatic or locally advanced breast cancer that is resistant to other treatments .
Wirkmechanismus
Target of Action
Ixabepilone, also known as Azaepothilone B, primarily targets beta-tubulins , specifically beta-III tubulin . Tubulins are globular proteins that polymerize to form microtubules, essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .
Mode of Action
This compound binds to the αβ-tubulin heterodimer subunit of microtubules . This binding stabilizes microtubules, suppressing their dynamic instability . Dynamic instability refers to the rapid growth and shortening of microtubules, which is crucial for their function in cell division. By stabilizing microtubules, this compound effectively halts cell division, thereby exerting its cytotoxic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics involved in cell division . By binding to beta-tubulins and stabilizing microtubules, this compound disrupts the normal function of these structures, preventing the cell from properly dividing . This leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
This compound exhibits extensive tissue distribution and binding , characterized by rapid tissue distribution . It is metabolized extensively in the liver, primarily by the CYP3A4 enzyme . The elimination half-life of this compound is approximately 52 hours, and it is excreted mostly in feces .
Result of Action
The stabilization of microtubules by this compound leads to cell cycle arrest and cell death . It is highly potent, capable of damaging cancer cells in very low concentrations, and retains activity in cases where tumor cells are insensitive to taxane type drugs .
Action Environment
The action of this compound can be influenced by the expression of certain proteins in the tumor environment. For instance, the presence of βIII-tubulin can suppress the antitumor effects of this compound . Removal or knockdown of βIII-tubulin has been shown to lead to increased inhibition of microtubule dynamic instability by this compound .
Wissenschaftliche Forschungsanwendungen
Ixabepilone hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird hauptsächlich zur Behandlung von metastasierendem oder lokal fortgeschrittenem Brustkrebs verwendet, insbesondere in Fällen, in denen andere Behandlungen versagt haben.
Industrie: This compound wird unter dem Handelsnamen Ixempra zur klinischen Anwendung hergestellt und vermarktet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Beta-Tubulin-Untereinheiten auf Mikrotubuli bindet, diese stabilisiert und ihre dynamische Instabilität verhindert . Diese Stabilisierung stört den normalen Prozess der Zellteilung, was zur Zellzyklusarretierung und Apoptose (programmierter Zelltod) führt . This compound ist besonders wirksam gegen Krebszellen, die eine Resistenz gegen andere Mikrotubuli-Zielmittel wie Taxane entwickelt haben .
Biochemische Analyse
Biochemical Properties
Ixabepilone binds to beta-tubulins, such as beta-III tubulin, stabilizing microtubules . Microtubules are dynamic polymers of the protein tubulin that function in mitosis, intracellular transport, cell proliferation, and migration . The binding of this compound to these tubulins suppresses their dynamic instability, blocking the mitotic phase of the cell division cycle .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing microtubules, which are essential for cell division . This stabilization prevents cells from properly dividing, leading to cell death . This compound retains activity in cases where tumor cells are insensitive to taxane type drugs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the αβ-tubulin heterodimer subunit . Like taxol, this compound binds to this subunit, decreasing the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . This stabilization prevents cells from properly dividing, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects on microtubule binding and polymerization have been observed both in vitro and in cells . Over time, removal or knockdown of βIII-tubulin led to increased inhibition of microtubule dynamic instability by this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At certain dosages, this compound has been observed to cause significant reductions in caudal nerve conduction velocity and amplitude .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . This metabolism involves a lactone–lactam modification that minimizes susceptibility to esterase degradation .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to the site of microtubules where it exerts its effects .
Subcellular Localization
This compound, being a microtubule-targeted drug, is likely to be localized in the cytoplasm where microtubules are present . Its binding to tubulin subunits suggests that it may be localized to areas of the cell where microtubules are abundant or being formed .
Vorbereitungsmethoden
The synthesis of ixabepilone involves several key steps:
B-alkyl Suzuki coupling: This method couples fragments D1 and a borane derivative of alkene D2.
Cyclization: The intermediate compound undergoes cyclization to form the core structure of this compound.
Deprotection: The final step involves deprotecting the compound to yield this compound.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. The process typically involves the use of transition metal catalysts and specific reaction conditions to facilitate the coupling and cyclization reactions .
Analyse Chemischer Reaktionen
Ixabepilone unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Ixabepilone gehört zur Familie der Epothilon-Verbindungen, zu denen gehören:
Epothilon B: Der natürliche Vorläufer von this compound, bekannt für seine schlechte metabolische Stabilität und Pharmakokinetik.
Paclitaxel: Ein bekanntes Mikrotubuli-stabilisierendes Mittel, das in der Krebsbehandlung eingesetzt wird.
Docetaxel: Ein weiteres Taxan, das Mikrotubuli stabilisiert und in der Krebstherapie eingesetzt wird.
Im Vergleich zu diesen Verbindungen weist this compound mehrere einzigartige Eigenschaften auf:
Verbesserte Stabilität: This compound verfügt über eine Lacton-Lactam-Modifikation, die die Anfälligkeit für Esterase-Abbau minimiert.
Breitere Aktivität: Es behält die Aktivität in Fällen bei, in denen Tumorzellen unempfänglich für Taxan-artige Medikamente sind.
Geringere Anfälligkeit für Resistenz: This compound ist wirksam gegen Tumoren, die eine Resistenz gegen andere Mikrotubuli-Zielmittel entwickelt haben.
Eigenschaften
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUFPQFXZVHFB-PVYNADRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870252 | |
| Record name | Ixabepilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binding of Ixabepilone to beta-tubulins (e.g. beta-III tubulin) stabilizes microtubules. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Like taxol, Ixabepilone binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules., Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance. | |
| Record name | Ixabepilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ixabepilone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil or white lyopholizate | |
CAS No. |
219989-84-1 | |
| Record name | Ixabepilone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219989-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ixabepilone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ixabepilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ixabepilone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ixabepilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IXABEPILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ixabepilone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ixabepilone, a semi-synthetic analog of the natural product epothilone B, acts as a microtubule-stabilizing agent. [] It binds to β-tubulin subunits on microtubules, suppressing their dynamic instability and promoting microtubule polymerization and stabilization. [, ] This leads to cell cycle arrest at the G2-M transition and ultimately induces apoptosis, or programmed cell death. [, ]
A: Yes, research suggests that this compound can directly kill tumor-associated endothelial cells, adding to its antitumor effects. [] This is supported by its efficacy in inhibiting endothelial cell proliferation and tumor angiogenesis in vivo. []
A: While both this compound and taxanes target microtubules, they appear to induce apoptosis via different pathways. Research in ovarian cancer cell lines suggests that this compound primarily enhances caspase-2 activity, whereas taxanes primarily activate caspase-9. [] This difference in apoptotic pathway activation could contribute to this compound's activity in taxane-resistant cancers. []
A: this compound has a molecular formula of C27H41NO6S and a molecular weight of 507.7 g/mol. []
A: Yes, computational docking studies have been conducted with this compound and its parent compound, epothilone B, to predict their interactions with CYP3A4, a key drug-metabolizing enzyme. [] These studies provided insights into the potential for metabolic interactions and informed clinical trial design. []
A: this compound is a semi-synthetic lactam analogue of epothilone B. [] Modifications to the epothilone B structure were specifically designed to optimize in vivo efficacy, metabolic stability, and minimize protein binding. []
A: this compound retains activity in some taxane-resistant tumor models, suggesting it can overcome certain resistance mechanisms. [, , , , ] This is thought to be partly due to its distinct binding site on tubulin and reduced susceptibility to drug efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in taxane-resistant tumors. [, , , ]
A: Yes, co-administration of ketoconazole, a strong CYP3A4 inhibitor, with this compound resulted in a substantial increase (79%) in this compound AUC0-∞, indicating a significant drug interaction. [] This highlights the need for dose adjustments and careful monitoring when this compound is used with strong CYP3A4 inhibitors. [, ]
A: Following administration, this compound is extensively metabolized, with the majority of the drug-related material being excreted in the feces. []
A: Yes, research suggests a direct relationship between this compound pharmacokinetics, neutrophil counts, and microtubule bundle formation in peripheral blood mononuclear cells (PBMCs). [] This correlation highlights the link between this compound exposure and its biological activity. []
A: this compound has demonstrated broad antitumor activity in preclinical models, including taxane-resistant models. [, , , , ] Notably, this compound exhibits greater efficacy than paclitaxel in preclinical models of breast, colon, lung, and kidney cancers, particularly in combination with antiangiogenic agents like bevacizumab and sunitinib. [] It also shows promising activity in pediatric cancer models, including rhabdomyosarcoma, neuroblastoma, Wilms' tumors, osteosarcoma, and brain tumors. []
A: Yes, this compound has shown clinical benefit in patients with metastatic breast cancer, particularly those who have progressed on prior anthracyclines and taxanes. [, , , , , ] Clinical trials have shown that: * this compound as monotherapy demonstrates efficacy in heavily pretreated patients, even those resistant or refractory to anthracyclines, taxanes, and capecitabine. [, , ] * this compound in combination with capecitabine significantly improves progression-free survival compared to capecitabine alone in patients with anthracycline- and taxane-resistant disease. [, , ] * Subgroup analyses suggest potential benefits in specific populations, including those with triple-negative breast cancer or early metastatic relapse. [, ]
A: Data from clinical trials suggest that patients who experience an early metastatic relapse after adjuvant chemotherapy may experience clinical benefit from this compound plus capecitabine. [] This highlights a potential role for this compound in this patient population with limited treatment options. []
A: While this compound shares a similar mechanism of action with taxanes by stabilizing microtubules, it demonstrates activity in some taxane-resistant tumors. [, , , , ] This suggests that it is not subject to all the same resistance mechanisms. [, , , , ] Its reduced susceptibility to P-gp efflux pumps, which contribute to taxane resistance, is thought to be a contributing factor. [, , ]
A: A randomized phase II study found no significant difference in progression-free survival between this compound plus carboplatin and paclitaxel plus carboplatin in patients with either β3T-positive or β3T-negative NSCLC. [] This suggests that β3T expression may not be a reliable predictive biomarker for this compound response in this setting. []
A: The primary dose-limiting toxicities observed in clinical trials of this compound are neutropenia and peripheral neuropathy. [, , , , ]
A: Emerging data suggest that weekly administration of this compound might be associated with a more favorable neurotoxicity profile compared to the standard every-3-week schedule, without compromising efficacy. [, ]
A: Preliminary data from a mouse model suggest that prior treatment with paclitaxel may predispose mice to develop more severe cold hyperalgesia when subsequently treated with this compound. [] This highlights a potential interaction between prior taxane exposure and this compound-induced neurotoxicity that requires further investigation in clinical settings. []
A: Research on biomarkers for this compound response is ongoing. Studies in the neoadjuvant setting have shown some potential for identifying markers that may predict this compound efficacy. []
A: Several analytical methods have been employed to characterize and quantify this compound: * Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is used to determine this compound concentrations in various biological matrices. [, ] * High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its impurities in both bulk drug substance and formulated products. [] * Accelerator mass spectrometry (AMS) has proven valuable for studying the metabolic fate of this compound, especially when using low levels of radiolabeled drug. [, ]
A: this compound is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] Co-administration with strong CYP3A4 inhibitors significantly increases this compound exposure, necessitating dose adjustments and careful monitoring. [, ]
A: While this compound offers a valuable treatment option for this patient population, other chemotherapy agents like eribulin mesylate, as well as targeted therapies like antibody-drug conjugates and PARP inhibitors, are also being investigated for their efficacy in this setting. []
A: this compound received its initial approval from the U.S. Food and Drug Administration (FDA) in October 2007 for the treatment of advanced breast cancer in patients resistant or refractory to anthracyclines, taxanes, and capecitabine. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B1684018.png)
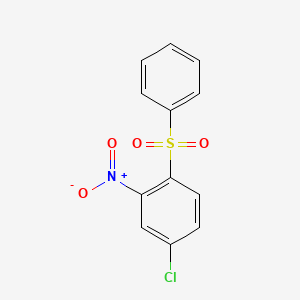
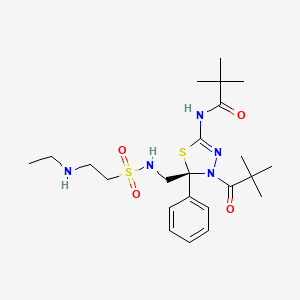
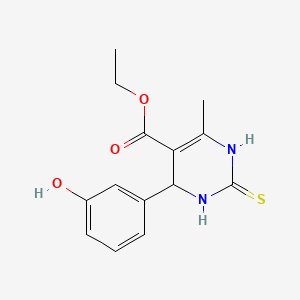
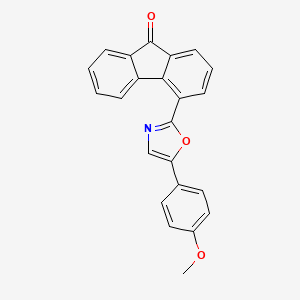

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
